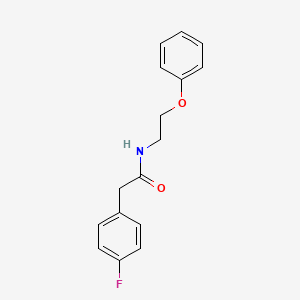![molecular formula C17H23BrN2O2S B2540903 2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide CAS No. 2380184-63-2](/img/structure/B2540903.png)
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the second position of the benzamide ring, a morpholine ring, and a thian-4-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzamide ring is achieved through a bromination reaction. This can be done using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor with morpholine under basic conditions.
Attachment of the Thian-4-yl Group: The thian-4-yl group is attached to the benzamide ring through a coupling reaction. This can be achieved using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-morpholin-4-yl-propyl)-benzamide
- 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE
Uniqueness
2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c18-15-4-2-1-3-14(15)16(21)19-13-17(5-11-23-12-6-17)20-7-9-22-10-8-20/h1-4H,5-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXBFJMXJYRYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)

![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)


![2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol](/img/structure/B2540828.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2540831.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)
![6-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2540835.png)


![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2540842.png)
